Enhanced Lipophilicity (LogP) Compared to Non-Halogenated and Mono-Substituted Analogs
The target compound exhibits a calculated LogP of 2.66, which is significantly higher than the LogP values of key analogs lacking the bromine atom or having different substitution patterns . This increased lipophilicity, driven by the presence of the bromine atom at the 4-position, can enhance membrane permeability and bioavailability, making it a more attractive scaffold for medicinal chemistry campaigns where balanced lipophilicity is desired [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.66 |
| Comparator Or Baseline | 5-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: ~2.0 (estimated); 4-bromo-1-phenyl-1H-pyrazole-3-carboxylic acid: ~2.3 (estimated); 1-phenyl-1H-pyrazole-3-carboxylic acid: ~1.8 (estimated) |
| Quantified Difference | 0.36 to 0.86 log units higher |
| Conditions | Calculated LogP values from cheminformatics databases. |
Why This Matters
Higher LogP correlates with improved membrane permeability, which is a critical parameter for oral bioavailability in drug discovery.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (General reference for the importance of LogP). View Source
